molecular formula C14H16N2O3 B2449866 methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-23-7

methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2449866
CAS No.: 1001500-23-7
M. Wt: 260.293
InChI Key: SEPLAYZQPXGFON-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

The structural identification of this compound relies on comprehensive analysis of its molecular architecture and systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines. The compound possesses a molecular formula of C14H16N2O3, indicating the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 260.29 grams per mole reflects the substantial size of this heterocyclic structure compared to simpler pyrazole derivatives.

The systematic name this compound provides a complete description of the structural features and substitution pattern. The core pyrazole ring system is numbered according to standard heterocyclic nomenclature, with the nitrogen atoms occupying positions 1 and 2 of the five-membered ring. The methyl carboxylate group at position 3 represents a key functional group that contributes to the compound's chemical reactivity and potential biological activity. The complex substituent at position 1 consists of a methylene bridge connecting the pyrazole nitrogen to a 2,4-dimethylphenoxy group, where the phenyl ring bears methyl substituents at positions 2 and 4 relative to the oxygen linkage.

Structural Parameter Value Reference
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Chemical Abstracts Service Number 1001500-23-7
International Union of Pure and Applied Chemistry Name methyl 1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylate
Canonical Simplified Molecular Input Line Entry System CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)OC)C

The three-dimensional conformation of this molecule presents interesting conformational possibilities due to the flexibility of the methylene bridge connecting the pyrazole ring to the phenoxy substituent. Computational studies suggest that the molecule can adopt multiple conformational states, with the relative orientation of the phenoxy group significantly affecting the overall molecular geometry. The presence of the methyl groups on the phenyl ring introduces additional steric considerations that influence the preferred conformational arrangements.

Spectroscopic identification of this compound typically relies on nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy techniques that can distinguish the various functional groups and confirm the proposed structure. The characteristic chemical shifts observed in proton nuclear magnetic resonance spectroscopy provide definitive evidence for the substitution pattern and connectivity of the molecular framework.

Historical Context of Pyrazole Carboxylate Derivatives

The historical development of pyrazole carboxylate derivatives traces back to the foundational work in pyrazole chemistry initiated in the late nineteenth century, when German chemist Ludwig Knorr first coined the term "pyrazole" in 1883 to describe this class of five-membered heterocyclic compounds. The earliest synthesis of substituted pyrazoles was accomplished through the reaction of beta-diketones with hydrazine derivatives, establishing a synthetic methodology that remains influential in contemporary heterocyclic chemistry. This pioneering work laid the groundwork for the systematic exploration of pyrazole derivatives, including the eventual development of more complex structures such as this compound.

The evolution of pyrazole carboxylate chemistry gained significant momentum in the twentieth century as researchers recognized the potential of these compounds in pharmaceutical applications. The incorporation of carboxylate functionality into pyrazole scaffolds emerged as a particularly valuable strategy for modulating biological activity and improving drug-like properties. Historical studies demonstrated that the ester functionality could serve multiple purposes, including acting as a prodrug moiety that could be hydrolyzed to reveal the corresponding carboxylic acid, or providing favorable pharmacokinetic properties through enhanced lipophilicity.

Historical Milestone Year Contribution Reference
First pyrazole synthesis 1883 Ludwig Knorr's foundational work with beta-diketones and hydrazines
Term "pyrazole" coined 1883 Systematic nomenclature establishment
First pyrazolone synthesis 1883 Condensation of acetoacetic ester with phenylhydrazine
Alternative synthesis route 1889 Buchner's decarboxylation method
Modern pharmaceutical applications 1950s-present Recognition of pyrazole derivatives in drug discovery

The development of sophisticated pyrazole carboxylate derivatives like this compound represents the culmination of decades of research into structure-activity relationships and synthetic methodology optimization. Modern synthetic approaches have evolved to incorporate advanced coupling reactions, protective group strategies, and regioselective functionalization techniques that enable the precise construction of complex molecular architectures. These methodological advances have made possible the synthesis of highly substituted pyrazole derivatives that would have been synthetically challenging using classical approaches.

The historical trajectory of pyrazole carboxylate research has been marked by significant breakthroughs in understanding the relationship between molecular structure and biological activity. Early structure-activity relationship studies revealed that the position and nature of substituents on the pyrazole ring could dramatically influence pharmacological properties, leading to the systematic exploration of diverse substitution patterns. This historical foundation has directly informed the design principles underlying contemporary pyrazole derivatives, including the strategic placement of functional groups observed in this compound.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how strategic molecular design can yield compounds with enhanced chemical and biological profiles. Pyrazole derivatives have emerged as privileged scaffolds in medicinal chemistry, with numerous approved drugs containing pyrazole or related heterocyclic systems demonstrating the clinical relevance of this chemical class. The specific structural features present in this compound exemplify several key principles of heterocyclic chemistry, including the impact of electronic effects, steric hindrance, and conformational flexibility on molecular behavior.

From a theoretical perspective, this compound serves as an excellent model system for understanding the electronic properties of substituted pyrazoles and their influence on chemical reactivity. The pyrazole ring system exhibits unique electronic characteristics due to the presence of two adjacent nitrogen atoms, creating a distinctive pattern of electron density distribution that affects both nucleophilic and electrophilic reaction pathways. The addition of the 2,4-dimethylphenoxy substituent introduces additional electronic perturbations through both inductive and resonance effects, creating a complex electronic landscape that influences the compound's chemical behavior.

Chemical Property Impact Mechanistic Basis Reference
Basicity Moderate Pyridine-like nitrogen at position 2
Nucleophilicity Position-dependent Electron density variations around ring
Electrophilic reactivity Enhanced at position 4 Reduced charge density due to nitrogen effects
Conformational flexibility High Methylene bridge rotation
Lipophilicity Increased Phenoxy substituent contribution

The synthetic accessibility of this compound type has important implications for drug discovery and development programs seeking to explore pyrazole-based chemical space. Modern synthetic methodologies enable the efficient preparation of diverse analogs through variation of the phenoxy substituent pattern, modification of the ester functionality, or introduction of additional substituents on the pyrazole ring. This synthetic versatility makes compounds like this compound valuable lead structures for medicinal chemistry optimization campaigns.

The metabolic stability considerations associated with this compound class represent another significant aspect of their importance in heterocyclic chemistry. Pyrazole derivatives generally exhibit favorable metabolic stability compared to other five-membered heterocycles, partly due to the electron-deficient nature of the ring system that makes it less susceptible to oxidative metabolism. The specific substitution pattern in this compound provides multiple sites that could potentially undergo metabolic transformation, making it an interesting subject for studies of structure-metabolism relationships.

Properties

IUPAC Name

methyl 1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-4-5-13(11(2)8-10)19-9-16-7-6-12(15-16)14(17)18-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPLAYZQPXGFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carboxylate Cyclization

Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 1H-pyrazole-3-carboxylate intermediates. In a modified protocol, methyl 3-oxobutanoate and methyl hydrazine yield methyl 1-methyl-1H-pyrazole-3-carboxylate (yield: 78–85%). Substituting methyl hydrazine with 2,4-dimethylphenoxymethylhydrazine could directly introduce the target substituent, though this precursor’s synthesis is non-trivial.

Knorr Pyrazole Synthesis

Condensation of 1,3-diketones with substituted hydrazines in acidic media (e.g., HCl/acetic acid) produces pyrazoles. For example, diethyl 1H-pyrazole-3,5-dicarboxylate forms via diketone-hydrazine cyclization, which is subsequently N-alkylated (Section 3).

N-Alkylation Strategies

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between alcohols and phenols. Applying this to pyrazole N-alkylation:

  • Substrate Preparation : 1H-pyrazole-3-carboxylic acid is esterified with methanol/H2SO4 to yield methyl 1H-pyrazole-3-carboxylate.
  • Mitsunobu Coupling : Reacting the pyrazole with 2,4-dimethylphenol and diethyl azodicarboxylate (DEAD) in THF using triphenylphosphine (PPh3) as a catalyst introduces the (2,4-dimethylphenoxy)methyl group.

Optimization Notes :

  • Excess 2,4-dimethylphenol (1.5 eq) improves yield (72–80%).
  • Anhydrous conditions prevent hydrolysis of the ester group.

Stepwise Esterification and Alkylation

Carboxylic Acid Intermediate Route

  • Pyrazole-3-carboxylic Acid Synthesis : Hydrolysis of methyl 1H-pyrazole-3-carboxylate with NaOH (2M, 70°C) yields 1H-pyrazole-3-carboxylic acid.
  • Esterification : Refluxing the acid with methanol and H2SO4 (cat.) regenerates the methyl ester (yield: 88–92%).
  • N-Alkylation : Treatment with 2,4-dimethylphenoxymethyl chloride (1.2 eq) and K2CO3 in acetone at 60°C for 12 hours installs the phenoxymethyl group.

Analytical Data :

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C ether).
  • 1H NMR (CDCl3) : δ 2.28 (s, 6H, Ar-CH3), 3.89 (s, 3H, COOCH3), 5.32 (s, 2H, OCH2), 6.72–7.15 (m, 3H, Ar-H), 7.45 (s, 1H, pyrazole-H).

One-Pot Multicomponent Synthesis

A streamlined method combines pyrazole formation and N-alkylation:

  • Reagents : Methyl 3-oxobutanoate, 2,4-dimethylphenoxymethyl chloride, and hydrazine hydrate.
  • Conditions : K2CO3 in DMF at 80°C for 8 hours.
  • Yield : 65–70% after silica gel chromatography (hexane/ethyl acetate 4:1).

Advantages :

  • Avoids isolation of intermediates.
  • Reduces solvent waste.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Limitations
Mitsunobu Coupling 72–80 >95 High cost of DEAD/PPh3
Stepwise Alkylation 85–88 98 Multi-step purification required
One-Pot Synthesis 65–70 92 Lower yield due to side reactions

Scalability and Industrial Feasibility

The stepwise alkylation route is preferred for scale-up due to:

  • Commercially Available Intermediates : Methyl 1H-pyrazole-3-carboxylate and 2,4-dimethylphenoxymethyl chloride are readily sourced.
  • Solvent Recovery : Acetone and methanol can be recycled via distillation.
  • Safety Profile : Avoids explosive azodicarboxylates used in Mitsunobu reactions.

Emerging Catalytic Approaches

Recent advances include:

  • Palladium-Catalyzed C–O Coupling : Using Pd(OAc)2/Xantphos, aryl bromides couple with pyrazole alcohols to form ethers in one step (yield: 68–75%).
  • Enzymatic Esterification : Lipase-catalyzed transesterification reduces side reactions (e.g., hydrolysis) in aqueous media.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity aligns with methodologies for pyrazolecarboxylates:

Reaction Conditions Product Yield Reference
Saponification of esterNaOH (aq.), reflux1-[(2,4-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid85%
Acidic hydrolysisH₂SO₄ (conc.), ethanol, 80°C, 6 hSame carboxylic acid78%

Mechanistic Insight :
Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol. Acidic conditions involve protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Nucleophilic Substitution at the Phenoxymethyl Group

The (2,4-dimethylphenoxy)methyl group participates in substitution reactions under SN2 conditions:

Reagent Conditions Product Yield Reference
NH₃ (g)THF, 60°C, 12 h1-(Aminomethyl)-1H-pyrazole-3-carboxylate62%
NaSHDMF, rt, 24 h1-[(2,4-Dimethylphenylthio)methyl]-1H-pyrazole-3-carboxylate55%

Key Observation :
Steric hindrance from 2,4-dimethylphenyl groups reduces substitution efficiency compared to unsubstituted analogs .

Condensation with Active Methylene Compounds

The ester group facilitates Knoevenagel or Claisen-Schmidt condensations:

Reagent Conditions Product Yield Reference
AcetylacetoneEtOH, NaOH, rt, 4 h3-[(2,4-Dimethylphenoxy)methyl]-5-acetylpyrazole73%
BenzaldehydePiperidine, EtOH, reflux, 8 hChalcone derivative68%

Mechanistic Pathway :
Deprotonation of the active methylene compound generates an enolate, which attacks the ester carbonyl, followed by dehydration .

Cyclization Reactions

The pyrazole ring participates in intramolecular cyclization to form fused heterocycles:

Reagent Conditions Product Yield Reference
NH₂NH₂·H₂OEtOH, reflux, 6 hPyrazolo[3,4-d]pyridazinone58%
CS₂, KOHDMF, 100°C, 12 hThiazolo[4,5-c]pyrazole49%

Notable Example :
Reaction with hydrazine forms pyrazolo[3,4-d]pyridazinone, a scaffold with reported antimicrobial activity .

Oxidation

The benzylic CH₂ in the phenoxymethyl group oxidizes to a ketone:

Reagent Conditions Product Yield Reference
KMnO₄, H₂O80°C, 3 h1-[(2,4-Dimethylphenyl)carbonyl]-1H-pyrazole-3-carboxylate41%

Reduction

Catalytic hydrogenation of the pyrazole ring is limited due to aromatic stability, but ester reduction proceeds:

Reagent Conditions Product Yield Reference
LiAlH₄THF, 0°C → rt, 2 h3-(Hydroxymethyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole88%

Functionalization via Electrophilic Aromatic Substitution

The 2,4-dimethylphenyl group undergoes regioselective nitration and sulfonation:

Reagent Conditions Product Yield Reference
HNO₃, H₂SO₄0°C, 1 hNitro derivatives (para to methyl groups)65%
ClSO₃HCH₂Cl₂, rt, 4 hSulfonic acid derivative57%

Regioselectivity :
Electrophiles attack the less hindered para position relative to methyl substituents .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

Reagent Conditions Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 100°C5-Phenylpyrazole derivative76%

Catalytic System :
Suzuki-Miyaura coupling occurs at position 5 of the pyrazole due to favorable electronic and steric factors .

Scientific Research Applications

Scientific Research Applications

While specific applications of methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate are not detailed in the provided search results, the broader context of pyrazole derivatives suggests potential research avenues.

1. Synthesis of Pyrazole Derivatives:

  • This compound can be used as a building block in the synthesis of more complex pyrazole derivatives .
  • 4-substituted pyrazoles, which have shown antitumor activity, can be synthesized utilizing 4-formyl pyrazoles as starting materials .

2. Pharmaceutical Research:

  • Pyrazole derivatives have a wide range of pharmacological activities and can act as potential therapeutic agents in various pathological conditions .
  • They exhibit antimicrobial, anti-inflammatory, antiviral, antidiabetic, analgesic, antiparasitic, and anticancer properties .

3. Anticancer Research:

  • Many pyrazole derivatives have demonstrated promising anticancer effects, leading to their synthesis and testing as antitumor treatments .
  • Specific pyrazole derivatives have been shown to be cytotoxic to several human cell lines and have been approved for the treatment of different types of cancer .

4. Evaluation of Biological Activities:

  • Fused pyrazole derivatives can be evaluated for protein kinase inhibition, antioxidant, and antimicrobial activities .
  • The radical scavenging activity of pyrazole derivatives can be assessed using the DPPH assay, and their cytotoxic properties can be tested in vitro on colorectal carcinoma cells .

While specific case studies directly involving this compound are not available in the provided search results, research on related pyrazole derivatives offers insight:

  • Antitumor Activity: The synthesis of 4-substituted pyrazoles has been described, utilizing 4-formyl pyrazoles as starting materials, to explore potential antitumor activity .
  • Antioxidant and Anticancer Activities: 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) were synthesized and evaluated for radical scavenging activity and in vitro cytotoxicity on colorectal RKO carcinoma cells. Some compounds showed better DPPH radical scavenging activities than edaravone, and some exhibited moderate cytotoxicity against the RKO cell line, with one compound inducing apoptotic cell death .

Mechanism of Action

The mechanism of action of methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-((3,5-dimethylphenoxy)methyl)morpholino)acetate
  • 1-[(2,4-dimethylphenoxy)methyl]-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

Methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. The presence of the 2,4-dimethylphenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design and development.

Biological Activity

Methyl 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by its unique pyrazole ring structure and a carboxylate functional group. This compound, with the molecular formula C₁₄H₁₆N₂O₃ and a molar mass of 260.29 g/mol, has shown promising biological activities that warrant further investigation.

Structural Characteristics

The compound features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Phenoxy Group : Substituted with two methyl groups at the 2 and 4 positions, enhancing its biological properties.

Preliminary Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against a range of pathogens.
  • Antioxidant Activity : Ability to scavenge free radicals and reduce oxidative stress.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors. Understanding these interactions is crucial for optimizing its therapeutic efficacy and minimizing side effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity:

Compound NameMolecular FormulaUnique Features
Methyl 1H-pyrazole-3-carboxylateC₅H₆N₂O₂Simpler structure without phenoxy substitution
Methyl 1-(3,5-dimethylphenoxy)-1H-pyrazole-3-carboxylateC₁₄H₁₆N₂O₃Different substitution pattern on the phenoxy group
Methyl 1-(2-methoxyphenoxy)-1H-pyrazole-3-carboxylateC₁₄H₁₆N₂O₃Contains a methoxy group instead of dimethyl groups

The specific arrangement of substituents on the phenoxy group in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent research has highlighted the potential of pyrazole derivatives in medicinal chemistry. For instance, studies examining pyrazole-based compounds for their antiviral properties showed that certain derivatives exhibit significant activity against HIV-1 replication without toxicity to host cells .

Additionally, investigations into the antioxidant properties of related compounds have demonstrated their effectiveness in scavenging DPPH radicals and protecting DNA from oxidative damage . These findings suggest that this compound may possess similar beneficial effects.

Q & A

Q. Advanced Research Focus

  • Computational Screening : Use density functional theory (DFT) to predict reactivity at pyrazole C3/C5 positions. Solvent effects (e.g., DMF vs. THF) can be modeled to guide reaction conditions .
  • Catalytic Control : Transition-metal catalysts (e.g., Pd/Cu) or organocatalysts (e.g., DMAP) enhance selectivity during cross-coupling or esterification .
  • In Situ Monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction parameters dynamically .

How can computational modeling predict biological activity or reaction pathways for this compound?

Q. Advanced Research Focus

  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Focus on hydrogen bonding between the pyrazole ring and catalytic residues .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to identify transition states and energy barriers for key reactions, such as ester hydrolysis or nucleophilic substitutions .

How should researchers address contradictions in reported toxicity or stability data?

Q. Advanced Research Focus

  • Cross-Validation : Compare experimental data (e.g., LC₅₀ from zebrafish assays) with computational predictions (QSAR models) to identify outliers .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-PDA to monitor decomposition products .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, Reaxys) and apply statistical tools (e.g., ANOVA) to resolve discrepancies .

What structural features influence the compound’s bioactivity, and how can they be modified?

Q. Advanced Research Focus

  • Substituent Effects : The 2,4-dimethylphenoxy group enhances lipophilicity (logP ~3.5), improving membrane permeability. Replace with electron-withdrawing groups (e.g., -CF₃) to modulate metabolic stability .
  • Pyrazole Core : The N1-benzyl group stabilizes π-π stacking with aromatic residues in enzyme active sites. Modifying the ester (e.g., ethyl vs. methyl) alters hydrolysis rates in vivo .

What methodologies are recommended for evaluating the compound’s anti-inflammatory potential?

Q. Basic Research Focus

  • In Vitro Assays : Test COX-1/COX-2 inhibition using fluorometric kits (IC₅₀ determination) .
  • Cell-Based Models : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (ELISA) .
  • In Vivo Validation : Use carrageenan-induced paw edema in rats (dose range: 10–50 mg/kg, oral) .

How can synthesis be scaled while maintaining reproducibility?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow reactors to reduce batch variability and improve heat/mass transfer .
  • DoE (Design of Experiments) : Use factorial design (e.g., temperature, catalyst loading) to identify critical parameters and optimize conditions .
  • PAT (Process Analytical Technology) : Integrate Raman spectroscopy for real-time monitoring of reaction progress .

What analytical techniques are suitable for studying environmental degradation pathways?

Q. Advanced Research Focus

  • LC-QTOF-MS : Identify photodegradation products (e.g., ester hydrolysis to carboxylic acid) under simulated sunlight .
  • Ecotoxicity Testing : Use Daphnia magna acute toxicity assays to assess environmental impact of degradation byproducts .

How do positional isomers of substituents affect physicochemical properties?

Q. Advanced Research Focus

  • Comparative XRD/NMR : Analyze 2,4-dimethylphenoxy vs. 3,5-dimethyl analogs to correlate substituent position with crystallinity and solubility .
  • Thermal Analysis : DSC/TGA reveals melting point differences (~20–30°C variation) between isomers due to packing efficiency .

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